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Patient Selection Criteria Across Clinical Trials

The table below synthesizes the core patient eligibility criteria from identified amdovoxir trials, highlighting

how selection differed between early-phase proof-of-concept studies and later-phase trials for treatment-

experienced populations.

Trial Identifier /
Reference

Patient Population &
Experience

Key Inclusion
Criteria

Key Exclusion
Criteria

| NCT00432016 (Phase I) [1] [2] | Treatment-naive or not on ART for ≥90 days prior | • HIV-1 RNA ≥5,000

copies/mL • CD4+ count ≥200 cells/mm³ [1] [2] | • Active AIDS-defining illness • Abnormal clinical labs •

Visual abnormalities (e.g., cataracts) [1] | | AACTG A5118 (Phase I/II) [3] [4] | Highly treatment-

experienced failing current therapy | • ≥2 prior combo ART regimens (≥3 drugs each) for ≥24 months • VL

>5,000 copies/mL on stable regimen [3] | • Prior use of DAPD or ENF • Single kidney or history of kidney

stones [3] | | RFSP-AMDX-2012 (Extension Study) [5] | Treatment-experienced who benefited from prior

AMDX | • Completed prior AMDX study (RFSP-AMDX-2010) • Maintained ≥1.0 log10 copies/mL viral

load drop at Week 12 [5] | • Need for nephrotoxic drugs • Pregnancy or breastfeeding [5] |
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Detailed Experimental Protocols

The clinical trials for amdoxovir followed structured, multi-phase protocols to evaluate the drug's safety,

pharmacokinetics, and antiviral efficacy.

Phase I/IIa Proof-of-Concept Trial Protocol

This early-phase study aimed to assess the short-term antiviral activity and tolerability of amdoxovir

combined with standard or reduced-dose zidovudine [1].

Study Design: A double-blind, placebo-controlled, randomized trial. Patients were randomized to

one of five treatment arms for 10 days of twice-daily therapy: placebo, zidovudine 200 mg, zidovudine
300 mg, amdoxovir 500 mg, amdoxovir 500 mg + zidovudine 200 mg, or amdoxovir 500 mg +

zidovudine 300 mg [1].
Primary Outcomes: The key efficacy endpoints were the mean change in viral load (log10) and the

area under the virus depletion curve (AUCVL) from baseline to Day 10 [1].

Safety Monitoring: The protocol included thorough laboratory and clinical safety monitoring.
Given findings in animal models, particular attention was paid to potential renal toxicity, glucose
metabolism abnormalities, and ophthalmologic examinations to check for lens opacities [1].

Phase I/II Trial for Treatment-Experienced Patients (A5118)

This trial evaluated the addition of amdoxovir to an optimized background regimen for patients with limited

treatment options [3] [4].

Study Design: A randomized, placebo-controlled study. Patients were assigned to receive either
amdoxovir or a placebo, both in combination with enfuvirtide (T-20) and an optimized background
therapy (OBT). The OBT, consisting of at least three but no more than five antiretroviral agents, was
selected based on the results of HIV-1 drug resistance testing [3].

Intervention Specifics: Enfuvirtide was administered via subcutaneous injection. Patients were
trained in self-injection and were observed by medical staff for the first dose and subsequent early

clinic visits. The study included an intensive pharmacokinetic testing visit at Week 4 [3].
Study Duration: The core treatment and evaluation period was 48 weeks, with follow-up visits every

4 weeks after the first month [3].

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://www.smolecule.com/products/s518366?utm_src=pdf-body
https://www.smolecule.com/products/s518366?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7733239/
https://www.smolecule.com/products/s518366?utm_src=pdf-body
https://www.smolecule.com/products/s518366?utm_src=pdf-body
https://www.smolecule.com/products/s518366?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7733239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7733239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7733239/
https://www.smolecule.com/products/s518366?utm_src=pdf-body
https://www.patlynk.com/trial/NCT00031044
https://www.infectiousdiseases.cuimc.columbia.edu/research/research-labs/sobieszczyk-lab
https://www.smolecule.com/products/s518366?utm_src=pdf-body
https://www.patlynk.com/trial/NCT00031044
https://www.patlynk.com/trial/NCT00031044
https://www.patlynk.com/trial/NCT00031044
https://www.smolecule.com/products/s518366?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Pharmacological Rationale and Development Pathway

The clinical development of amdoxovir was driven by its unique antiviral properties and potential synergy

with other drugs, particularly zidovudine. The following diagram illustrates the key scientific rationale and

development pathway.
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Key Considerations for Patient Selection & Safety

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 6 Tech Support

https://www.smolecule.com/products/s518366?utm_src=pdf-body
https://www.smolecule.com/products/s518366?utm_src=pdf-body-img
https://www.smolecule.com/products/s518366?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


When designing a trial or evaluating patients for potential amdoxovir therapy, several factors require careful

attention.

Ophthalmologic Monitoring: Based on findings in animal models and some early human studies,
regular ophthalmologic examinations are crucial. One study noted the appearance of non-

gradable lens opacities and mild posterior subcapsular cataracts in a few patients, leading to their
withdrawal [1].

Renal Function Considerations: Although no significant renal abnormalities were attributed to
amdoxovir in clinical trials, animal toxicology studies identified obstructive nephropathy at high

doses due to drug precipitation [1]. It is prudent to avoid amdoxovir in patients with a single kidney
or a history of recurrent kidney stones [3], and to monitor renal function during treatment.

Defining Treatment Experience: For trials in treatment-experienced populations, the definition of
"highly experienced" was specific. The A5118 trial required prior treatment with at least two

combination regimens spanning multiple drug classes (NRTIs, PIs, NNRTIs) over a cumulative
period of at least 24 months [3].

Conclusion and Research Status

The clinical development of amdoxovir demonstrated a rational approach to patient selection, moving from

initial safety and synergy evaluation in simpler populations to efficacy testing in complex, treatment-

experienced patients. The combination with zidovudine, particularly at a reduced dose, showed promising

synergistic antiviral activity and a potential to delay resistance development [1] [2].

It is important to note that the most recent identified study (NCT01738555) was withdrawn and did not

generate results [5]. Furthermore, a 2022 systematic review of third-line therapies, which included

amdoxovir, concluded that while new antiretrovirals plus optimized background therapy are effective, there

is still insufficient evidence to definitively rank the best combinations for multi-drug resistant HIV [6]. This

suggests that the development of amdoxovir may have stalled, and its current status is uncertain.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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